molecular formula C23H23NO4S B5171003 2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5171003
M. Wt: 409.5 g/mol
InChI Key: PRVCYFTZENQXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a thiophen-2-yl substituent at position 4 and a phenoxyethyl ester group at position 2. This compound is of significant interest in medicinal chemistry due to its structural complexity, which combines a bicyclic quinoline core with heteroaromatic (thiophene) and ether-ester functionalities.

Properties

IUPAC Name

2-phenoxyethyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-15-20(23(26)28-13-12-27-16-7-3-2-4-8-16)22(19-11-6-14-29-19)21-17(24-15)9-5-10-18(21)25/h2-4,6-8,11,14,22,24H,5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCYFTZENQXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the phenoxyethyl and thiophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Overview

2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its unique structural features, including functional groups like thiophenes and phenoxyethyl moieties, contribute to its potential applications across various scientific domains.

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent due to its biological activity. Research indicates that it may interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. For instance:

  • Anticancer Activity : Studies have shown that hexahydroquinoline derivatives can exhibit cytotoxic effects against cancer cell lines by inhibiting tumor growth pathways.

Biological Probes

Due to its ability to modulate biological processes, this compound can serve as a probe in biochemical assays. It can help elucidate mechanisms of action for specific biological targets, aiding in drug discovery and development.

Material Science

The unique chemical properties of this compound allow it to be used in the synthesis of materials with specialized properties. Its incorporation into polymers or other materials could enhance their functionality or stability.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds:

StudyCompoundFindings
2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolineDemonstrated significant inhibition of specific cancer cell lines through targeted enzyme modulation.
Related hexahydroquinoline derivativesShowed potential as anti-inflammatory agents in preclinical models by affecting cytokine production.
Thiophene-containing compoundsFound to have enhanced electronic properties making them suitable for organic electronic applications.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Modifications

  • Thiophene vs. Aromatic Phenyl Groups: The thiophen-2-yl group in the target compound introduces sulfur-based electronic effects (e.g., π-electron richness and polarizability), which differ from the purely aromatic phenyl groups in analogs like Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate (). The thiophene moiety may enhance binding to sulfur-interacting biological targets, such as cysteine protease enzymes .
  • Electron-Withdrawing vs.

Ester Group Variations

  • Phenoxyethyl vs. Methoxyethyl or Ethyl Esters: The phenoxyethyl ester in the target compound offers lipophilicity and extended conjugation, which may enhance membrane permeability compared to smaller esters like methoxyethyl (2-Methoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, ) .

Physicochemical Properties

Compound Name Substituents (Position 4) Ester Group Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Thiophen-2-yl Phenoxyethyl ~483.6* Not reported High lipophilicity, polarizability
Methyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-hexahydroquinoline-3-carboxylate () 2-(Trifluoromethyl)phenyl Methyl ~395.3 Not reported High electronegativity, stability
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-hexahydroquinoline-3-carboxylate () 2-Butoxyphenyl Phenoxyethyl ~495.6 Not reported Enhanced solubility (butoxy group)
2-Methoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-hexahydroquinoline-3-carboxylate () 4-Hydroxyphenyl Methoxyethyl ~373.4 Not reported Hydrogen bonding capacity

*Estimated based on structural analogs ().

Biological Activity

2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activities are primarily attributed to its interactions with various molecular targets within biological systems. This article provides a detailed overview of its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple organic reactions. A common method is the Hantzsch reaction , which combines an aldehyde, a β-ketoester, and an amine to form the hexahydroquinoline core. Subsequent steps introduce thiophene and phenoxyethyl substituents through various coupling reactions.

Synthetic Route Overview

StepDescription
1Formation of hexahydroquinoline core via Hantzsch reaction
2Introduction of thiophene groups using cross-coupling reactions
3Attachment of phenoxyethyl group through nucleophilic substitution

The biological activity of 2-Phenoxyethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is linked to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways.

Inhibition of Cyclooxygenase Enzymes

Recent studies have highlighted the compound's potential as a selective COX-2 inhibitor. The structure–activity relationship (SAR) studies indicate that modifications in the substituents significantly influence the inhibitory potency against COX enzymes.

CompoundIC50 (µM)Selectivity Index
2-Phenoxyethyl 2-methyl-5-oxo...0.17High (compared to celecoxib)

The IC50 value indicates the concentration required to inhibit 50% of enzyme activity, demonstrating that this compound exhibits potent inhibitory effects comparable to established COX inhibitors like celecoxib .

Case Studies and Research Findings

  • Study on COX Inhibition : A study evaluated various hexahydroquinoline derivatives for their COX inhibitory activities. The results indicated that specific structural modifications could enhance selectivity towards COX-2 over COX-1 .
  • Molecular Docking Studies : Molecular modeling studies have been conducted to understand the binding interactions between the compound and the COX enzymes. These studies suggest that specific functional groups are critical for effective binding within the active site of COX-2 .
  • In Vitro Assays : In vitro assays demonstrated that compounds similar to 2-Phenoxyethyl 2-methyl-5-oxo... showed significant anti-inflammatory effects in various cell lines. These findings support further exploration into their therapeutic potential in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.